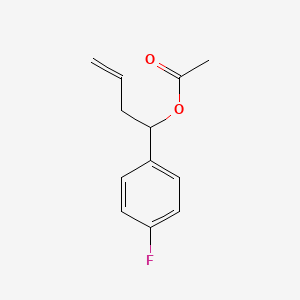

1-(4-Fluorophenyl)but-3-en-1-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)but-3-en-1-yl acetate is an organic compound characterized by the presence of a fluorophenyl group attached to a butenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)but-3-en-1-yl acetate typically involves the reaction of 4-fluorobenzaldehyde with allyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile. The reaction proceeds through a nucleophilic addition mechanism, followed by acetylation to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The acetate group undergoes hydrolysis under acidic or basic conditions to yield 1-(4-fluorophenyl)but-3-en-1-ol. This reaction is critical for accessing downstream derivatives:

-

Base-Catalyzed Hydrolysis : In methanol/water with NaOH (10%), hydrolysis proceeds at 80°C, forming the alcohol.

-

Acid-Catalyzed Hydrolysis : HCl gas in isopropyl acetate at 38°C achieves quantitative conversion .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Base hydrolysis | NaOH (10%), MeOH/H₂O, 80°C | 1-(4-Fluorophenyl)but-3-en-1-ol | 70% | |

| Acid hydrolysis | HCl gas, isopropyl acetate, 38°C | Same as above | >95% |

Alkene Reactivity: Isomerization and Cycloadditions

The but-3-enyl chain participates in stereoselective and catalytic transformations:

-

Cobalt-Catalyzed Isomerization : CoCl₂ with a PNP ligand converts 1,1-disubstituted alkenes to (E)-trisubstituted alkenes at 60°C in THF .

-

[6π] Photocyclization : UV irradiation induces cyclization to hexahydrocarbazol-4-one derivatives via triplet-state intermediates .

| Reaction Type | Catalyst/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Isomerization | CoCl₂, PNP ligand, THF | (E)-trisubstituted alkene | 98% E | |

| Photocyclization | UV light, 456 nm | cis-Hexahydrocarbazol-4-one | 100% cis |

Nucleophilic Substitution at the Ester Group

The acetate serves as a leaving group in SN2 reactions. For example:

-

Aminolysis : Reacting with primary amines (e.g., benzylamine) in THF yields 1-(4-fluorophenyl)but-3-en-1-amine derivatives .

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | THF, RT, 6 h | N-Benzyl-1-(4-fluorophenyl)but-3-en-1-amine | 98% |

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group directs electrophiles to the meta and para positions:

-

Bromination : NBS in acetonitrile at 70°C introduces bromine at the para position relative to fluorine .

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (via NBS) | MeCN, 70°C | 1-(4-Bromo-2-fluorophenyl)but-3-en-1-yl acetate | 65% |

Cross-Coupling Reactions

The alkene participates in palladium-catalyzed couplings:

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Iodotoluene | Pd(OAc)₂ | DIPA, 80°C, 12 h | 1-(4-Fluorophenyl)-4-(p-tolyl)but-3-en-1-yl acetate | 78% |

Radical Reactions

Under photoredox conditions, the alkene undergoes radical additions:

-

Cobalt-Mediated HAT : CoBr₂ with dtbbpy ligand and Hantzsch’s ester generates allylic radicals, enabling C–H functionalization .

| Radical Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hantzsch’s ester | CoBr₂, dtbbpy, 456 nm light | Homoallylic alcohol derivatives | 92% |

Key Mechanistic Insights:

-

Fluorine Effects : The electron-withdrawing fluorine enhances ester hydrolysis rates by polarizing the carbonyl group.

-

Stereoelectronic Control : The (E)-configuration of the alkene favors [6π] photocyclization due to optimal orbital alignment .

-

Catalytic Pathways : Cobalt complexes stabilize transition states in isomerization and radical reactions, reducing energy barriers .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its role as an intermediate in the synthesis of pharmaceutical agents. Specifically, it is linked to the development of neurokinin-1 receptor antagonists, which are useful in treating various conditions such as inflammatory diseases and psychiatric disorders . These antagonists can modulate pain perception and emotional responses, making them relevant in pain management and mental health therapies.

Structure-Activity Relationships

Research has highlighted the importance of structure-activity relationships (SAR) involving compounds like 1-(4-Fluorophenyl)but-3-en-1-yl acetate. Studies indicate that modifications to the compound can enhance its binding affinity to dopamine transporters (DAT), which is crucial in developing treatments for psychostimulant abuse . For instance, derivatives of this compound have shown promise in preclinical models for reducing the reinforcing effects of drugs like cocaine and methamphetamine.

Organic Synthesis

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions that can yield more complex molecules. For example, it can be utilized in the synthesis of other fluorinated compounds that possess desirable pharmacological properties . The ability to modify its structure while maintaining stability makes it a versatile building block for chemists.

Material Science

Polymer Applications

In material science, derivatives of this compound may find applications in developing advanced materials with specific properties. Fluorinated compounds are known for their chemical inertness and resistance to heat and solvents, making them suitable for coatings and other protective materials. The incorporation of this compound into polymer matrices could enhance their performance in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)but-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The acetate moiety may also play a role in enhancing the compound’s bioavailability and stability .

Comparison with Similar Compounds

1-(4-Fluorophenyl)but-3-en-2-ol: Similar structure but with a hydroxyl group instead of an acetate group.

4-Fluorocinnamic acid: Contains a fluorophenyl group attached to a cinnamic acid moiety.

4-Fluorophenylacetic acid: Features a fluorophenyl group attached to an acetic acid moiety.

Uniqueness: 1-(4-Fluorophenyl)but-3-en-1-yl acetate is unique due to its specific combination of a fluorophenyl group and an acetate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(4-Fluorophenyl)but-3-en-1-yl acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and associated case studies.

Chemical Structure and Properties

The compound features a butenyl chain substituted with a fluorophenyl group and an acetate moiety. Its chemical formula is C12H13FO2.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of various derivatives related to this compound. For instance, derivatives of cinnamic acid, which share structural similarities, exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The most potent derivatives showed IC50 values ranging from 4.23 µM to 7.81 µM, indicating their effectiveness in inhibiting cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cinnamide derivative 2d | HepG2 | 7.81 |

| Cinnamide derivative 6 | HepG2 | 4.23 |

| CA-4 (reference) | MCF-7 | 3.9 |

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. For example, one study demonstrated that a related compound increased the expression of pro-apoptotic markers such as p53 and Bax while decreasing levels of the anti-apoptotic marker Bcl-2, leading to enhanced apoptosis in treated cells .

Monoamine Oxidase (MAO) Inhibition

This compound derivatives have been explored for their potential as MAO inhibitors. MAO plays a critical role in the metabolism of neurotransmitters, and inhibition can lead to increased levels of dopamine and serotonin in the brain, suggesting potential applications in treating mood disorders .

Psychostimulant Effects

In animal models, compounds structurally related to this compound have shown promise in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine. These findings suggest that such compounds could be developed into therapeutic agents for addiction .

Safety and Toxicity

Toxicological assessments indicate that while some derivatives exhibit promising biological activities, they may also pose risks such as acute toxicity when ingested. For example, certain derivatives were classified as harmful if swallowed and caused skin irritation . Therefore, further studies are necessary to evaluate their safety profiles comprehensively.

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)but-3-enyl acetate |

InChI |

InChI=1S/C12H13FO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3 |

InChI Key |

PFRPODHPFPMFIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CC=C)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.